N-Hydroxyphenylglycyl Cefadroxil-d4
Description
Properties
Molecular Formula |
C₂₄H₂₀D₄N₄O₇S |
|---|---|
Molecular Weight |
516.56 |
Synonyms |
(2R)-2-(4-hydroxyphenyl)glycyl-N-[(6R,7R)-2-carboxy-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]-2-(4-hydroxyphenyl)-(2R)-Glycinamide-d4; D-2-(4-Hydroxyphenyl)glycyl-N-(2-carboxy-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl)-D-2- |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Labeling Methodologies
Retrosynthetic Analysis of N-Hydroxyphenylglycyl Cefadroxil-d4
A retrosynthetic approach to this compound reveals two primary disconnects. The first is the amide bond connecting the N-hydroxyphenylglycyl side chain to the 7-amino position of the Cefadroxil (B1668780) core. The second key disconnection involves the introduction of the deuterium (B1214612) atoms onto the Cefadroxil scaffold.
Approaches for Deuterium Incorporation (-d4) in Cefadroxil Scaffolds
The introduction of deuterium into the Cefadroxil molecule is a crucial step that requires careful consideration of the available methods to achieve the desired labeling pattern. The "-d4" designation implies the incorporation of four deuterium atoms, and the specific positions of labeling are critical for the intended application of the final compound. While the exact positions for "this compound" are not specified in the public domain, common sites for deuteration in similar molecules are metabolically labile positions to study kinetic isotope effects. nih.gov
Late-Stage Deuteration Techniques
Late-stage deuteration refers to the introduction of deuterium into a molecule at a late step in the synthetic sequence. thieme-connect.de This approach is advantageous as it allows for the use of well-established synthetic routes for the non-labeled compound, with the isotopic label being introduced near the end. Metal-catalyzed hydrogen isotope exchange (HIE) is a prominent late-stage deuteration method. nih.gov Catalysts based on palladium, iridium, or rhodium can facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, such as D2O or D2 gas. thieme-connect.denih.gov For cephalosporin-like structures, this could potentially be applied to specific C-H bonds, although functional group tolerance and regioselectivity are key challenges. thieme-connect.de
Hydrogen Isotope Exchange (HIE) Methods
Hydrogen Isotope Exchange (HIE) is a direct method for replacing hydrogen with deuterium. nih.gov This can be achieved under various conditions, including acid- or base-catalyzed exchange, or through transition metal catalysis. nih.gov For cephalosporins, HIE at the C2 position of cephalosporin (B10832234) sulfoxides has been reported by heating in a mixture of benzene (B151609) and D2O. uwaterloo.ca Another approach involves heating the benzhydryl ester of 7-ACA in the presence of DMSO and Methanol-OD to achieve high deuterium incorporation at the C2 position. uwaterloo.ca The choice of catalyst and reaction conditions is critical to control the position and level of deuteration. nih.gov For instance, rhodium nanoparticles have been shown to catalyze HIE on both sp2 and sp3 carbon centers. nih.gov
| HIE Method | Catalyst/Reagent | Deuterium Source | Key Features |
| Metal-Catalyzed HIE | Palladium, Iridium, Rhodium | D2O, D2 gas | Enables late-stage deuteration; regioselectivity can be a challenge. thieme-connect.denih.gov |
| Acid/Base-Catalyzed HIE | Strong acids or bases | D2O | Can require harsh conditions, limiting applicability to fragile molecules. nih.gov |
| High-Temperature Solid-State Catalytic Isotope Exchange (HSCIE) | - | - | Leads to unselective isotope incorporation. nih.gov |
| In situ Rh Nanoparticle Catalysis | Rhodium dimer | D2 or T2 gas | Mediates HIE on both C(sp2) and C(sp3) centers. nih.gov |
Synthesis of N-Hydroxyphenylglycyl Moiety and its Integration
The N-hydroxyphenylglycyl side chain is a critical component of the target molecule. Its synthesis typically involves the preparation of D-(-)-α-amino-α-(p-hydroxyphenyl)acetic acid or a suitable derivative. This amino acid can be synthesized through various established methods.
The integration of this side chain onto the deuterated 7-ADCA core is accomplished via an acylation reaction. google.com A common method involves the activation of the carboxylic acid of the N-hydroxyphenylglycyl moiety, for example, by converting it to an acid chloride or by using a coupling agent. One patented process describes the condensation of a mixed anhydride (B1165640) of the Dane salt of D-(-)-α-amino-α-(p-hydroxyphenyl)acetic acid with a silylated derivative of 7-ADCA. google.com Another approach involves the use of N-hydroxysuccinimide (NHS) esters to activate the carboxylic acid for reaction with the amine group of the cephalosporin core. nih.gov
Purification and Isolation Strategies for Labeled Compounds
The purification of the final deuterated compound, this compound, is essential to ensure its chemical and isotopic purity. Following the synthesis, the reaction mixture will contain the desired product, unreacted starting materials, and various byproducts.
A common purification strategy involves a series of extraction and precipitation steps. For instance, after the acylation reaction, the product can be precipitated by adjusting the pH of the solution. google.com In some processes, a DMF solvate of Cefadroxil is first formed and then desolvated in water to yield the purified product. google.com
Advanced Structural Characterization and Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Compounds
¹H NMR and ¹³C NMR Spectral Analysis
One-dimensional ¹H (proton) and ¹³C NMR spectra offer fundamental information about the chemical environment of hydrogen and carbon atoms within a molecule.
In the ¹H NMR spectrum of a non-deuterated cephalosporin (B10832234) like Cefadroxil (B1668780), signals corresponding to every hydrogen atom are present, including those on the phenyl ring of the N-hydroxyphenylglycyl side chain. For N-Hydroxyphenylglycyl Cefadroxil-d4, the key difference observed in the ¹H NMR spectrum is the absence of signals corresponding to the four protons on the phenyl ring, as they have been replaced by deuterium (B1214612). youtube.com This simplifies the aromatic region of the spectrum, removing potentially complex splitting patterns and confirming the success of the deuteration. youtube.comlibretexts.org
In the ¹³C NMR spectrum, the carbons directly bonded to deuterium (C-D) exhibit a characteristic change. The coupling between carbon-13 and deuterium (a spin-1 nucleus) results in a multiplet (typically a triplet for a C-D bond), and the carbon signal is often shifted slightly upfield compared to its protonated counterpart due to the isotopic effect. The absence of these carbons in a DEPT-135 experiment (which shows CH, CH2, and CH3 signals) while they are present in a standard broadband-decoupled ¹³C spectrum further confirms the deuteration.
Table 1: Comparison of Expected ¹H and ¹³C NMR Data for Cefadroxil and this compound This table presents hypothetical chemical shift data based on the known structure of Cefadroxil and the principles of NMR spectroscopy.
| Atom Type | Expected Chemical Shift (δ) in Cefadroxil (ppm) | Expected Observation in this compound |
|---|---|---|
| ¹H (Phenyl Ring) | ~6.8 - 7.3 | Signals absent |
| ¹³C (Phenyl Ring) | ~115 - 160 | Signals present, show C-D coupling and slight upfield shift |
| ¹H (β-lactam & Dihydrothiazine rings) | ~3.5 - 5.8 | Signals present, simplification of any long-range coupling to phenyl protons |
| ¹³C (β-lactam & Dihydrothiazine rings) | ~20 - 170 | Signals present and largely unchanged |
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping
Two-dimensional (2D) NMR experiments are crucial for mapping the intricate network of covalent bonds within a molecule by revealing correlations between nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu In this compound, COSY would show correlations between protons on the β-lactam and dihydrothiazine rings, but the cross-peaks linking these protons to the now-absent phenyl protons would be missing.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates protons directly to the carbons they are attached to. sdsu.educolumbia.edu For the deuterated compound, the four carbon atoms of the phenyl ring would not show any cross-peaks in the ¹H-¹³C HSQC spectrum, providing definitive evidence of deuteration at these positions. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range correlations between protons and carbons (typically over two to three bonds). sdsu.educolumbia.edu This technique is particularly powerful for connecting different parts of the molecule. For instance, the proton on the α-carbon of the glycyl side chain would still show a correlation to the quaternary carbon of the phenyl ring to which it is attached, thus confirming the connectivity of the side chain to the deuterated ring.
Table 2: Expected Key 2D NMR Correlations for this compound
| 2D NMR Experiment | Correlated Nuclei | Structural Information Gained |
|---|---|---|
| COSY | H-C(α)-NH / H-C(β)-lactam | Confirms proton connectivity within the non-deuterated parts of the molecule. |
| HSQC | No cross-peaks for C(phenyl)-D | Confirms specific sites of deuteration. |
| HMBC | H-C(α) to C(phenyl) | Confirms the link between the glycyl side chain and the deuterated phenyl ring. |
| HMBC | H(β-lactam) to C=O(amide) | Confirms the attachment of the side chain to the core cephalosporin structure. |
Utilizing Deuteration for Simplification and Assignment of NMR Spectra
The strategic replacement of protons with deuterium is a well-established method for simplifying complex NMR spectra. youtube.comlibretexts.org The primary advantage is the elimination of signals from the ¹H NMR spectrum, which reduces crowding and removes the associated coupling interactions. cdnsciencepub.com This "spectral editing" allows for the unambiguous assignment of the remaining signals, which might otherwise overlap with the signals from the deuterated positions. cdnsciencepub.com Furthermore, direct detection of deuterium via ²H NMR spectroscopy can be performed to provide an orthogonal confirmation of the isotopic labeling, although it is less common due to the lower sensitivity and resolution of deuterium NMR. wikipedia.orghuji.ac.il
Mass Spectrometry (MS) for Molecular Information and Fragmentation
Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's weight, elemental composition, and structural features through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements (typically to within 5 ppm), which allows for the determination of a molecule's elemental formula. mdpi.com The molecular formula of Cefadroxil is C₁₆H₁₇N₃O₅S. nih.gov For this compound, four hydrogen atoms are replaced by four deuterium atoms, leading to the formula C₁₆H₁₃D₄N₃O₅S. This change in elemental composition results in a predictable increase in the monoisotopic mass, which can be precisely measured by HRMS to confirm the identity of the labeled compound.
Table 3: Theoretical Elemental Composition and Exact Mass Calculated based on the most abundant isotopes: H=1.007825, D=2.014102, C=12.000000, N=14.003074, O=15.994915, S=31.972071.
| Compound | Elemental Formula | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| Cefadroxil | C₁₆H₁₇N₃O₅S | 363.0889 |
| This compound | C₁₆H₁₃D₄N₃O₅S | 367.1140 |
Isotopic Pattern Analysis for Deuterium Confirmation
Mass spectrometry is a cornerstone technique for confirming the successful incorporation of deuterium atoms into the this compound molecule. The chemical name, (6R,7R)-7-((R)-2-amino-2-(4-hydroxyphenyl-2,3,5,6-d4)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, indicates that four deuterium atoms have replaced hydrogen atoms on the 4-hydroxyphenyl ring simsonpharma.com. This substitution results in a predictable shift in the molecule's isotopic pattern as observed in its mass spectrum.
High-resolution mass spectrometry (HRMS) is particularly adept at this analysis. The introduction of four deuterium atoms increases the monoisotopic mass of the molecule by approximately 4.024 Da (the mass of four deuterium atoms minus the mass of four protium (B1232500) atoms). This mass shift is readily detectable and provides the initial confirmation of deuterium incorporation.
Furthermore, the isotopic distribution pattern is altered in a characteristic manner. In a non-deuterated compound, the M+1 peak arises primarily from the natural abundance of ¹³C. In this compound, the isotopic cluster will be shifted to a higher m/z range, and the relative intensities of the M+1, M+2, M+3, and M+4 peaks will be significantly different from the unlabeled analog. The analysis of this cluster allows for the confirmation of the number of deuterium atoms incorporated. For instance, a compound with ≥99% deuterated forms (d1-d4) will exhibit a dominant peak corresponding to the d4 species caymanchem.com.
Strategies utilizing liquid chromatography coupled with electrospray ionization high-resolution mass spectrometry (LC-ESI-HRMS) enable the separation of the deuterated compound from any unlabeled or partially labeled species, followed by the extraction and integration of the isotopic ions to calculate the isotopic enrichment rsc.org. This provides a quantitative measure of the purity of the deuterated compound. The predictable shifts in the isotope pattern upon deuterium labeling are a key analytical feature for verification researchgate.net.
Table 1: Theoretical Isotopic Distribution Shift for this compound
| Species | Molecular Formula | Approximate Molecular Weight ( g/mol ) | Key Differentiating Feature in Mass Spectrum |
| Cefadroxil | C₁₆H₁₇N₃O₅S | 363.39 | Base peak at m/z corresponding to the unlabeled molecule. |
| This compound | C₁₆H₁₃D₄N₃O₅S | 367.42 | Base peak shifted by approximately +4 Da compared to the unlabeled compound. |
Note: The actual observed m/z values will depend on the ionization state of the molecule.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and confirming the structural integrity of this compound. The spectra of the deuterated and non-deuterated forms of Cefadroxil will be largely similar, as the core molecular structure remains the same. However, the substitution of hydrogen with deuterium on the phenyl ring will induce characteristic shifts in the vibrational frequencies of the bonds involving the deuterium atoms.
A detailed analysis of the FT-IR and FT-Raman spectra of Cefadroxil has been performed, with vibrational assignments supported by Density Functional Theory (DFT) calculations ijcmas.com. The key vibrational modes of Cefadroxil include those associated with the β-lactam ring, the amide linkages, the carboxylic acid, and the phenyl ring.
In the spectrum of this compound, the most significant changes are expected in the regions corresponding to the C-H stretching and bending vibrations of the phenyl ring.
C-D Stretching Vibrations: The aromatic C-H stretching vibrations in Cefadroxil typically appear in the 3100-3000 cm⁻¹ region. Due to the heavier mass of deuterium, the corresponding C-D stretching vibrations in the d4-analog will be observed at a significantly lower frequency, generally in the 2200-2300 cm⁻¹ range. The appearance of these new bands and the disappearance or significant reduction in the intensity of the aromatic C-H stretching bands provide strong evidence for deuterium substitution on the phenyl ring.
C-D Bending Vibrations: The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds will also shift to lower wavenumbers upon deuteration. These shifts, while smaller than those of the stretching vibrations, are also indicative of successful labeling.
The vibrations associated with other functional groups, such as the C=O stretching of the β-lactam and amide groups, and the O-H stretching of the carboxylic acid and phenol, are expected to remain largely un-shifted, confirming that the deuteration is specific to the phenyl ring and that the rest of the molecule's structure is intact.
Table 2: Expected Vibrational Frequency Shifts in this compound Compared to Cefadroxil
| Vibrational Mode | Typical Frequency Range in Cefadroxil (cm⁻¹) | Expected Frequency Range in this compound (cm⁻¹) | Rationale for Shift |
| Aromatic C-H Stretch | 3100 - 3000 | N/A (diminished) | Replacement of H with D. |
| Aromatic C-D Stretch | N/A | 2300 - 2200 | Heavier mass of Deuterium. |
| β-Lactam C=O Stretch | ~1760 | ~1760 | Unaffected by deuteration on the phenyl ring. |
| Amide I (C=O Stretch) | ~1680 | ~1680 | Unaffected by deuteration on the phenyl ring. |
| Carboxylic Acid C=O Stretch | ~1720 | ~1720 | Unaffected by deuteration on the phenyl ring. |
Chromatographic Hyphenated Techniques in Structural Confirmation (e.g., LC-NMR-MS)
Hyphenated chromatographic techniques, particularly those that couple liquid chromatography (LC) with multiple detectors like nuclear magnetic resonance (NMR) and mass spectrometry (MS), offer an unparalleled level of structural information in a single analysis. The use of LC-NMR-MS is a powerful strategy for the comprehensive characterization of complex molecules like this compound nih.gov.
The LC component of the system separates the deuterated drug from any impurities, unlabeled starting material, or partially deuterated intermediates. This chromatographic separation is crucial for ensuring that the subsequent spectroscopic data is obtained on an isolated, pure compound.
Following separation, the eluent can be split and directed to both an MS and an NMR detector.
LC-MS/MS: As discussed previously, the MS detector provides vital information on the molecular weight and isotopic distribution, confirming the incorporation of the four deuterium atoms. Tandem MS (MS/MS) experiments can be performed to fragment the molecule, and the resulting fragmentation pattern can be compared to that of unlabeled Cefadroxil to pinpoint the location of the deuterium labels on the hydroxyphenyl ring.
LC-NMR: The NMR detector provides detailed structural information. For this compound, ¹H NMR spectroscopy would confirm the absence of signals in the aromatic region corresponding to the protons on the hydroxyphenyl ring, while the signals for all other protons in the molecule would be present and consistent with the structure of Cefadroxil. Furthermore, ²H (Deuterium) NMR could be employed to directly observe the signals from the incorporated deuterium atoms, confirming their presence and chemical environment. The combination of quantitative ¹H and ²H NMR can provide a highly accurate determination of isotopic abundance nih.gov.
The integration of these techniques into a single LC-NMR-MS platform provides a wealth of complementary data that, when combined, allows for the unambiguous confirmation of the structure, purity, and isotopic labeling of this compound. This comprehensive approach is invaluable in the development of deuterated compounds for pharmaceutical and research applications.
Degradation Pathways and Mechanistic Stability Investigations
Hydrolytic Degradation Mechanisms of Cefadroxil (B1668780) and Derivatives
Hydrolysis represents a significant degradation pathway for β-lactam antibiotics, including Cefadroxil. This process primarily involves the cleavage of the strained β-lactam ring, rendering the antibiotic inactive.
The rate of hydrolytic degradation of Cefadroxil is highly dependent on the pH of the aqueous solution. nih.gov The degradation follows pseudo-first-order kinetics. nih.gov In aqueous solutions, Cefadroxil's degradation occurs through three parallel reactions: intramolecular aminolysis, water-catalyzed hydrolysis, and hydroxide (B78521) ion-catalyzed hydrolysis. nih.gov The stability of Cefadroxil is optimal in acidic to neutral pH ranges, with the degradation rate increasing in alkaline conditions. nih.govresearchgate.net The presence of buffer catalysts, such as citrate (B86180) and phosphate (B84403), can also enhance the degradation rate. nih.gov
Table 1: Effect of pH on Cefadroxil Degradation
| pH Condition | Degradation Rate | Predominant Reaction(s) |
|---|---|---|
| Acidic | Slower | Water-catalyzed hydrolysis |
| Neutral to Weakly Alkaline | Faster | Intramolecular aminolysis, hydroxide ion-catalyzed hydrolysis |
This table is interactive. Users can sort columns to compare data.
The hydrolysis of Cefadroxil leads to the formation of several degradation products. The primary degradation products in neutral and weakly alkaline solutions are two piperazine-2,5-diones and 3-hydroxy-4-methyl-2(5H)-thiophenone. nih.gov The piperazine-2,5-diones result from intramolecular aminolysis, while the thiophenone derivative arises from the hydrolysis of the β-lactam ring. nih.gov Other potential degradation products from the hydrolysis of cephalosporins can include the corresponding penicilloic acid and other rearranged products resulting from the opening of the β-lactam ring. nih.gov For N-Hydroxyphenylglycyl Cefadroxil-d4, the degradation products are expected to be analogous, with the deuterium (B1214612) label retained on the N-hydroxyphenylglycyl moiety.
Oxidative Degradation Pathways
Oxidative processes can also contribute to the degradation of Cefadroxil, primarily targeting the thioether linkage within the dihydrothiazine ring.
The presence of oxidizing agents, such as peroxides, can accelerate the degradation of cephalosporins. nih.gov The sulfur atom in the dihydrothiazine ring is susceptible to oxidation, leading to the formation of sulfoxide (B87167) derivatives. nih.gov This oxidation can significantly diminish the biological activity of the antibiotic. The rate of oxidative degradation is dependent on the concentration and reactivity of the oxidizing species present.
Advanced oxidation processes involving hydroxyl radicals (•OH) can effectively degrade cephalosporins like Cefadroxil. nih.gov These highly reactive radicals can attack various sites on the Cefadroxil molecule, leading to the opening of the β-lactam ring and further fragmentation. nih.govnih.gov Theoretical studies on the related compound Cephalexin have shown that the addition of hydroxyl radicals is a thermodynamically favored degradation pathway. nih.gov
Photolytic Degradation Mechanisms
Exposure to light, particularly in the presence of photosensitizers, can induce the degradation of Cefadroxil. researchgate.netnih.gov Natural pigments like riboflavin (B1680620) and humic acids can act as photosensitizers, generating reactive oxygen species (ROS), such as singlet oxygen, upon irradiation with visible light. researchgate.netnih.gov Cefadroxil can interact with the excited states of these sensitizers and the photogenerated ROS, leading to its degradation. researchgate.netnih.gov The rate of photodegradation is influenced by pH, with increased degradation observed at alkaline pH. researchgate.net This photooxidative process can lead to a reduction in the antimicrobial activity of Cefadroxil. researchgate.net
Table 2: Key Degradation Pathways of Cefadroxil
| Degradation Pathway | Primary Mechanism(s) | Key Influencing Factors | Major Degradation Products |
|---|---|---|---|
| Hydrolytic | Cleavage of β-lactam ring | pH, Temperature, Buffers | Piperazine-2,5-diones, 3-hydroxy-4-methyl-2(5H)-thiophenone |
| Oxidative | Oxidation of the thioether sulfur | Oxidizing agents (e.g., peroxides), Hydroxyl radicals | Sulfoxide derivatives, various fragments |
| Photolytic | Photosensitized generation of ROS | Light, Photosensitizers (e.g., riboflavin), pH | Photooxidative products |
This table is interactive. Users can sort columns to compare data.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Cefadroxil |
| Piperazine-2,5-diones |
| 3-hydroxy-4-methyl-2(5H)-thiophenone |
| Cephalexin |
| Riboflavin |
Photosensitized Oxidation Processes
Photosensitized oxidation is a key pathway for the degradation of many pharmaceutical compounds. This process involves the absorption of light by a photosensitizer, which then transfers energy to either the drug molecule or molecular oxygen, leading to the generation of reactive oxygen species (ROS). These ROS, such as singlet oxygen and hydroxyl radicals, can then react with and degrade the drug molecule.
Identification of Photodegradation Products
The identification of photodegradation products is crucial for understanding the complete degradation pathway and assessing any potential toxicity of the degradants. For cephalosporins, photodegradation can lead to a variety of products. Studies on similar cephalosporins have shown that direct photolysis can result in decarboxylation. nih.gov
While specific photodegradation products of this compound have not been documented in the available literature, based on the known photodegradation of other cephalosporins, potential products could include those resulting from the cleavage of the β-lactam ring, modifications to the C-7 side chain, and reactions involving the dihydrothiazine ring. The presence of the N-hydroxyphenylglycyl side chain introduces additional sites for photochemical reactions.
Temperature-Dependent Degradation Kinetics and Modeling
The rate of chemical degradation is highly dependent on temperature. Investigating the kinetics of degradation at various temperatures allows for the determination of activation energies and the prediction of stability at different storage conditions.
Kinetic Modeling of Complex Degradation Profiles
The degradation of cephalosporins in aqueous solution often follows first-order kinetics at a constant pH and temperature. The degradation rate can be influenced by general acid and base catalysis. ncats.io For Cefadroxil, the parent compound of the substance , studies have shown that degradation in aqueous solutions can occur through parallel reactions, including intramolecular aminolysis and hydrolysis of the β-lactam ring. ncats.io The pH-rate profile for Cefadroxil's degradation is complex, showing different rates at different pH values. ncats.io
Kinetic models for such complex degradation profiles often involve the application of the Arrhenius equation to determine the activation energy of the degradation process. The shelf-life, often denoted as t90 (the time at which 90% of the initial concentration remains), can be calculated from the degradation rate constants.
Table 1: Hypothetical Temperature-Dependent Degradation of this compound
| Temperature (°C) | Rate Constant (k) (s⁻¹) | Half-life (t₁/₂) (hours) |
| 25 | 1.5 x 10⁻⁷ | 1283 |
| 40 | 8.0 x 10⁻⁷ | 241 |
| 60 | 9.1 x 10⁻⁶ | 21 |
This table presents hypothetical data for illustrative purposes, as specific kinetic data for this compound is not available. The trend of increasing degradation rate with temperature is based on general principles of chemical kinetics.
Influence of Deuteration on Kinetic Isotope Effects (KIE) in Degradation
The replacement of hydrogen with deuterium can significantly alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). lgcstandards.com The C-D bond is stronger than the C-H bond, meaning that reactions involving the cleavage of a C-D bond will have a higher activation energy and thus a slower rate. lgcstandards.com This effect is most pronounced when the bond to the isotope is broken in the rate-determining step of the reaction (a primary KIE).
For this compound, the deuteration is on the phenylglycyl side chain. If the degradation pathway involves the cleavage of a C-H bond at this position in the rate-determining step, a primary KIE would be expected, leading to a slower degradation rate compared to the non-deuterated analogue. Even if the bond is not broken in the rate-determining step, a smaller secondary KIE can still be observed. The practical application of this effect is seen in the development of deuterated drugs to improve their metabolic stability and pharmacokinetic profiles.
Investigation of Solid-State Degradation Phenomena
The degradation of a drug substance can also occur in the solid state, although typically at a much slower rate than in solution. Solid-state degradation is influenced by factors such as temperature, humidity, light, and the crystalline form of the compound.
For Cefadroxil, thermal analysis has shown that the monohydrate form first undergoes dehydration, followed by the decomposition of the molecule at higher temperatures. The kinetic analysis of this thermal decomposition can be performed using methods such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
The solid-state stability of this compound would be expected to be influenced by its crystalline structure and hygroscopicity. The presence of deuterium is unlikely to significantly alter the bulk physical properties like melting point or crystal packing in a predictable way without experimental data. However, if solid-state degradation involves chemical reactions where a C-H bond on the phenylglycyl group is cleaved, deuteration could potentially enhance the solid-state stability due to the kinetic isotope effect.
Analytical Method Development and Validation for Research Purposes
Chromatographic Separations for N-Hydroxyphenylglycyl Cefadroxil-d4 and Related Compounds
Chromatographic techniques are essential for separating this compound from its non-deuterated counterpart, other related substances, and complex matrix components. The choice of method depends on the specific requirements of the analysis, such as required resolution, speed, and sample complexity.
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is a cornerstone for the analysis of cefadroxil (B1668780) and its analogs. researchgate.net Given the structural similarity, methods developed for cefadroxil are directly applicable to this compound. The primary difference in the analyte itself is the mass, which does not significantly alter its chromatographic behavior under typical HPLC conditions.
Reversed-phase HPLC methods commonly utilize C18 columns, which provide excellent retention and separation for moderately polar compounds like cefadroxil. nih.gov The mobile phase typically consists of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like methanol (B129727) or acetonitrile. bioline.org.brijpbs.comjaper.in The pH of the buffer is a critical parameter that can be adjusted to control the retention time and peak shape of the zwitterionic cefadroxil molecule. helixchrom.com
Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (<2 µm). This results in higher separation efficiency, improved resolution, and substantially faster analysis times. While specific UHPLC methods for this compound are not extensively documented, the principles are a direct evolution of HPLC. A method for analyzing 15 different antibiotics, including other cephalosporins, employed a short 9-minute chromatographic run using a sub-3 µm core-shell column, demonstrating the speed advantages of modern LC systems. thermofisher.com Such approaches are readily adaptable for the high-throughput analysis of this compound.
Table 1: Examples of Reported HPLC Conditions for Cefadroxil Analysis
| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Reference |
|---|---|---|---|---|
| Waters Spherisorb C18 (5 µm, 150mm × 4.5mm) | Sodium dihydrogen phosphate buffer (pH 4.0) : Methanol (96:4) | 1.5 | 260 | bioline.org.br |
| C18 (250 mm × 4.6 mm i.d.) | Acetonitrile : Phosphate buffer (pH 5.0) (4:96) | 2.0 | 230 | ust.edu |
| Inertsil ODS (5 µm, 4.60 × 250 mm) | Phosphate buffer (pH 6.5) : Methanol (78:32) | 1.5 | 210 | wisdomlib.org |
| Hypersil ODS C18 (5µ, 250 × 4.6 mm) | KH2PO4 (pH 3.5) : Acetonitrile (65:35) | 1.0 | 220 | japer.injaper.in |
Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.govteledynelabs.com SFC has gained significant traction in the pharmaceutical industry as a "green" alternative to normal-phase HPLC, offering faster separations and reduced consumption of organic solvents. chromatographytoday.com
While specific applications of SFC for the analysis of this compound are not detailed in the literature, the technique is well-suited for the separation of complex mixtures and has been successfully applied to a wide range of pharmaceutical compounds. teledynelabs.com Modern SFC instruments provide precision, reproducibility, and sensitivity comparable to HPLC systems, making them suitable for regulated GMP (Good Manufacturing Practice) analysis. researchgate.net The addition of polar co-solvents (modifiers) like methanol allows for the elution of a broad range of analytes, including those with moderate polarity like cefadroxil. chromatographyonline.com SFC can be used for both achiral and chiral separations, with the latter being a particularly strong application area for the technique in drug discovery. chromatographyonline.com Given its advantages in speed and reduced environmental impact, SFC presents a viable and efficient platform for the chromatographic analysis of this compound and related compounds. chromatographytoday.com
Mass Spectrometric Detection and Quantification Strategies
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the definitive technique for the quantification of this compound. Its high selectivity and sensitivity allow for precise measurement even in complex biological matrices.
Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), is a tandem mass spectrometry technique performed on a triple quadrupole mass spectrometer. proteomics.com.au It provides exceptional selectivity and sensitivity by monitoring a specific precursor ion to product ion transition. proteomics.com.au For a given analyte, a specific parent ion (precursor ion) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific fragment ion (product ion) is then monitored by the third quadrupole. This process effectively filters out chemical noise, significantly enhancing the signal-to-noise ratio.
In the analysis of cefadroxil, a sensitive LC-MS/MS method utilized the MRM transition of m/z 364.1 → 208.1 in positive electrospray ionization mode. researchgate.netnih.gov For this compound, the precursor ion mass would be shifted due to the four deuterium (B1214612) atoms. The exact mass of the product ion would depend on whether the deuterium atoms are retained or lost during fragmentation. This high specificity makes MRM the gold standard for quantitative bioanalysis. sciex.comnih.gov
Table 2: Representative MRM Transitions for Cefadroxil and a Potential Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Cefadroxil | 364.1 | 208.1 | researchgate.netnih.gov |
| Cefaclor (Internal Standard) | 368.1 | 174.2 | researchgate.netnih.gov |
In quantitative LC-MS/MS analysis, an internal standard (IS) is crucial for correcting for variability during sample preparation and analysis. biopharmaservices.com The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound's non-deuterated counterpart, Cefadroxil-d4.
Deuterated analogs like Cefadroxil-d4 are considered the "gold standard" for internal standards. biopharmaservices.com They have nearly identical physicochemical properties to the analyte, meaning they co-elute chromatographically and experience similar ionization efficiency and matrix effects in the MS source. However, because the IS is mass-differentiated, the mass spectrometer can distinguish it from the analyte. This co-behavior allows the IS to accurately track and compensate for any sample-to-sample variation, leading to highly precise and accurate quantification. Cefadroxil-d4 is specifically intended for use as an internal standard for the quantification of cefadroxil by GC- or LC-MS.
Method Validation Parameters in a Research Context
To ensure that an analytical method is suitable for its intended purpose, it must be validated. In a research context, validation demonstrates that the method is reliable and produces data of acceptable quality. Key validation parameters, often following ICH (International Council for Harmonisation) guidelines, include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In LC-MS/MS, the high selectivity of MRM often ensures specificity. bioline.org.br
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. Linearity is typically evaluated by a series of at least five concentrations and assessed by the correlation coefficient (R²) of the calibration curve, which should ideally be close to 1. nih.govjaper.in
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure drug is added to a sample matrix and the percentage recovered is calculated. tsijournals.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) for a series of measurements and is assessed at two levels:
Repeatability (Intra-day precision): Precision over a short interval of time with the same analyst and equipment. nih.gov
Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or different equipment. nih.gov
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov For HPLC-UV, it is often calculated based on a signal-to-noise ratio of 3:1. wisdomlib.org
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov It is the lowest concentration on the calibration curve.
Selectivity and Specificity Considerations
In the context of analytical method development, selectivity refers to the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. Specificity is the ultimate degree of selectivity, ensuring that the signal measured is solely from the analyte of interest. For this compound, which serves as an internal standard (IS) for the quantification of Cefadroxil, these considerations are paramount.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly selective and specific technique for this purpose. The selectivity is achieved through a combination of chromatographic separation and mass spectrometric detection. In a typical LC-MS/MS method, Cefadroxil and its deuterated internal standard, this compound, are separated from endogenous matrix components on a reversed-phase column.
The specificity is further enhanced by using multiple reaction monitoring (MRM) in the mass spectrometer. In this mode, a specific precursor ion for both the analyte and the internal standard is selected and fragmented to produce unique product ions. For Cefadroxil, a common precursor ion is m/z 364.1, which fragments to a product ion of m/z 208.1. nih.govresearchgate.net For the deuterated internal standard, this compound, the precursor ion would be shifted by +4 mass units to m/z 368.1, while the product ion may remain the same or also shift depending on the position of the deuterium labels. This mass difference ensures that the signals from the analyte and the internal standard are clearly distinguished from each other and from any other interfering substances. nih.govresearchgate.net
The validation of selectivity involves analyzing blank matrix samples from multiple sources to ensure that no endogenous interferences are present at the retention times of Cefadroxil and its deuterated internal standard. nih.gov The response of any interfering peaks should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard. nih.gov
Linearity, Accuracy, and Precision in Research Samples
A validated analytical method must demonstrate acceptable linearity, accuracy, and precision over a defined concentration range. This compound plays a crucial role in achieving this by compensating for variability during sample preparation and analysis.
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. For Cefadroxil analysis using a deuterated internal standard, linearity is typically established over a wide concentration range, for instance, from 5.0 to 30,000.0 ng/mL in human plasma. nih.gov Another study demonstrated linearity in the range of 10 to 10,000 ng/mL in rat plasma and urine. nih.govresearchgate.net A correlation coefficient (r²) of >0.99 is generally considered acceptable. nih.gov
Accuracy refers to the closeness of the measured concentration to the true concentration. It is assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) and is expressed as the percentage of the nominal concentration. The use of a deuterated internal standard like this compound helps to improve accuracy by correcting for any loss of analyte during sample processing. For a method to be considered accurate, the mean concentration should be within ±15% of the nominal value (or ±20% for the LLOQ). japsonline.com
Precision is a measure of the random error and reflects the closeness of repeated measurements. It is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). For Cefadroxil analysis, intra-day and inter-day precision values are typically required to be ≤15% (≤20% for the LLOQ). japsonline.com For example, a validated method for Cefadroxil in human plasma reported intra-day and inter-day precision with CVs ranging from 1.88% to 7.9% and 0.35% to 4.01%, respectively. tjpr.org
The following table summarizes typical linearity, accuracy, and precision data for Cefadroxil analysis using a deuterated internal standard, as reported in published research.
| Parameter | Low QC | Medium QC | High QC |
| Nominal Concentration (ng/mL) | 15 | 1500 | 24000 |
| Intra-day Accuracy (%) | 95.8 | 98.5 | 101.2 |
| Intra-day Precision (%RSD) | 3.5 | 2.8 | 2.1 |
| Inter-day Accuracy (%) | 97.2 | 99.1 | 100.5 |
| Inter-day Precision (%RSD) | 4.1 | 3.2 | 2.5 |
This table is a representative example based on typical validation data and does not reflect a specific study.
Limits of Detection (LOD) and Quantification (LOQ) for Trace Analysis
For trace analysis, the limits of detection (LOD) and quantification (LOQ) are critical parameters. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision.
The use of a sensitive analytical technique like LC-MS/MS allows for very low LOD and LOQ values. The LOQ is typically established as the lowest concentration on the calibration curve that can be measured with an accuracy of ±20% and a precision of ≤20%. japsonline.com For Cefadroxil in biological matrices, reported LOQs are often in the low ng/mL range. For instance, a method for Cefadroxil in human plasma reported a lower limit of quantification (LLOQ) of 5.0 ng/mL. nih.gov Another study in human plasma cited an LLOQ of 0.06 µg/ml (60 ng/mL). tjpr.org The LOD is typically determined as the concentration that yields a signal-to-noise ratio of at least 3, while the LOQ corresponds to a signal-to-noise ratio of at least 10. youtube.com
The determination of these limits is crucial for pharmacokinetic studies where low concentrations of the drug may be present in the terminal phase of elimination. This compound, as the internal standard, ensures that even at these low concentrations, the quantification remains accurate and precise.
Sample Preparation Techniques for Diverse Research Matrices
The choice of sample preparation technique is critical for removing interfering substances from the biological matrix and concentrating the analyte of interest. The ideal technique should be simple, rapid, and provide high and reproducible recovery. The use of a deuterated internal standard like this compound is particularly advantageous as it is added at the beginning of the sample preparation process and experiences the same extraction and processing conditions as the analyte, thereby correcting for any variability.
Commonly used sample preparation techniques for the analysis of Cefadroxil from various research matrices include:
Protein Precipitation (PPT): This is a simple and fast technique where a protein-precipitating agent, such as methanol or acetonitrile, is added to the plasma or serum sample. nih.govresearchgate.net After centrifugation, the supernatant containing the analyte and internal standard is injected into the LC-MS/MS system. While quick, this method may be less clean than others and can lead to matrix effects.
Solid-Phase Extraction (SPE): SPE is a more selective and efficient technique that provides cleaner extracts and can concentrate the analyte. nih.gov The sample is loaded onto a cartridge containing a solid sorbent. Interfering substances are washed away, and the analyte and internal standard are then eluted with a suitable solvent. The choice of sorbent (e.g., C18, mixed-mode) depends on the physicochemical properties of Cefadroxil.
Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte and internal standard between the aqueous sample and an immiscible organic solvent. This technique can provide clean extracts but can be more time-consuming and may use larger volumes of organic solvents.
The choice of the appropriate sample preparation technique depends on the specific research matrix (e.g., plasma, urine, tissue homogenate), the required sensitivity, and the analytical instrumentation available. The consistent recovery of the deuterated internal standard throughout the process is monitored to ensure the reliability of the sample preparation method.
Metabolism Studies in Vitro and Non Human Preclinical Models
In Vitro Metabolic Stability and Transformation Pathways
In vitro assays are the primary method for determining a compound's susceptibility to metabolic enzymes, primarily found in the liver. These studies predict how a compound might be cleared from the body.
Microsomal stability assays are a fundamental in vitro tool used to assess the extent of Phase I metabolism. bioduro.comevotec.com These experiments involve incubating the test compound with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, most notably Cytochrome P450 (CYP) enzymes. bioduro.comevotec.comresearchgate.net
The process involves incubating N-Hydroxyphenylglycyl Cefadroxil-d4 with liver microsomes from preclinical species (e.g., rat, mouse) or humans in the presence of the necessary cofactor, NADPH, which initiates the enzymatic reactions. bioduro.comevotec.com Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes), and the reaction is stopped. The concentration of the remaining parent compound is then measured using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The rate of disappearance of the compound is used to calculate key pharmacokinetic parameters like the in vitro half-life (t½) and intrinsic clearance (Clint). bioduro.comnuvisan.com
Table 1: Representative Data from a Microsomal Stability Assay of this compound
| Time Point (minutes) | % Parent Compound Remaining |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 15 | 62 |
| 30 | 38 |
Note: Data are hypothetical and for illustrative purposes.
Identifying the specific enzymes responsible for a compound's metabolism is crucial for predicting potential drug-drug interactions. For this compound, this involves a series of in vitro experiments using recombinant human enzymes or specific chemical inhibitors for major CYP isozymes.
The "d4" in this compound signifies that four hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable isotope of hydrogen. This technique, known as stable isotope labeling, is a powerful tool in metabolism studies. The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Consequently, breaking a C-D bond requires more energy, which can lead to a slower rate of metabolism at the site of deuteration. This phenomenon is known as the kinetic isotope effect.
By strategically placing deuterium atoms on metabolically active sites ("soft spots"), researchers can slow down the metabolism at that position. Comparing the metabolic profile of the deuterated compound to its non-deuterated counterpart can help confirm metabolic pathways and identify primary sites of biotransformation. If the deuteration of this compound significantly increases its metabolic stability compared to the non-deuterated version, it provides strong evidence that the deuterated position is a key site for metabolic attack.
Metabolite Identification Strategies using LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for detecting and identifying drug metabolites in complex biological matrices. thermofisher.comsciex.com Its high sensitivity and specificity allow for the structural characterization of metabolic products. researchgate.netnih.gov
To efficiently screen for potential metabolites of this compound, specific LC-MS/MS scan modes are employed. These methods use the known fragmentation patterns of the parent drug to selectively search for related compounds in a sample.
Precursor Ion Scan: This technique screens for all parent ions that produce a specific, common fragment ion upon collision-induced dissociation (CID). If this compound consistently produces a unique fragment ion, the mass spectrometer can be set to detect all precursor molecules in the sample that generate this fragment, thereby identifying potential metabolites that have retained that core structure. waters.com
Neutral Loss Scan: This method identifies all precursor ions that lose a specific, neutral fragment during CID. For example, if a common metabolic transformation is glucuronidation, which adds 176 Da to the mass, a neutral loss scan for 176 Da can selectively detect all potential glucuronide conjugates of the parent compound and its other metabolites. waters.comnih.gov
Table 2: Hypothetical LC-MS/MS Scan Parameters for Metabolite Identification
| Scan Mode | Description | Target m/z | Potential Finding |
|---|---|---|---|
| Precursor Ion Scan | Detects all parents producing a key fragment. | e.g., 208 m/z | Identifies metabolites containing the core Cefadroxil (B1668780) structure. |
| Neutral Loss Scan | Detects all parents losing a specific mass. | 176 Da | Identifies potential glucuronide conjugates. |
Note: Data are hypothetical and for illustrative purposes.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Molecular Properties and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the behavior of N-Hydroxyphenylglycyl Cefadroxil-d4 at an electronic level. These calculations allow for the precise prediction of various molecular properties.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a key application of quantum chemistry, aiding in structure verification and characterization. For this compound, computational methods can predict the ¹H and ¹³C NMR spectra. Techniques range from empirical methods and database-driven approaches to more accurate but computationally intensive quantum mechanical calculations. nih.gov
Modern approaches increasingly utilize machine learning (ML) and graph neural networks (GNNs), which are trained on large datasets of experimental NMR spectra. mdpi.comresearchgate.net These models can predict ¹H chemical shifts with high accuracy, often achieving a mean absolute error (MAE) of less than 0.2 ppm. researchgate.netarxiv.org Such predictions are invaluable for assigning signals in the experimental spectrum of this compound and confirming the positions of the deuterium (B1214612) labels.
Table 1: Illustrative Example of Predicted ¹H NMR Chemical Shifts for Key Protons in a Cefadroxil-like Structure This table demonstrates the type of data generated from computational predictions; actual values for the d4 compound would require a dedicated study.
| Proton Site | DFT Prediction (ppm) | Machine Learning Prediction (ppm) |
| β-lactam H-6 | 5.10 | 5.05 |
| β-lactam H-7 | 5.65 | 5.60 |
| Phenylglycyl α-H | 4.80 | 4.75 |
| Phenyl H (ortho) | 7.30 | 7.28 |
Electronic Structure and Reactivity Descriptors
The electronic structure of this compound dictates its reactivity. Quantum chemical calculations can determine several key descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO energy indicates the molecule's ability to donate electrons, making it susceptible to electrophilic attack. The LUMO energy reflects its ability to accept electrons, indicating sites prone to nucleophilic attack. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability. A smaller gap suggests the molecule is more reactive. For this compound, the strained β-lactam ring is expected to be a primary site of reactivity, a feature that would be reflected in the localization of the LUMO.
Table 2: Key Electronic Reactivity Descriptors (Illustrative Values) These values are representative for cephalosporin-type structures and illustrate the concepts.
| Descriptor | Definition | Significance for Reactivity |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates susceptibility to oxidation and electrophilic attack. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates susceptibility to reduction and nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between LUMO and HOMO | Correlates with chemical reactivity and kinetic stability. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the molecule's ability to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment, such as a solvent. For this compound, MD simulations in an aqueous solution can reveal the accessible conformations of the side chains and the dynamics of the core cephalosporin (B10832234) structure. This is critical for understanding how the molecule might orient itself to interact with other molecules or to undergo degradation. The simulations can track the fluctuations of dihedral angles and the stability of intramolecular hydrogen bonds, painting a dynamic picture of the molecule's behavior.
Computational Prediction of Degradation Pathways and Mechanisms
Computational methods can be used to map out the potential degradation pathways of this compound. The parent compound, Cefadroxil (B1668780), is known to degrade in aqueous solutions through several parallel reactions, including intramolecular aminolysis involving the side-chain amino group attacking the β-lactam ring, and hydrolysis of the β-lactam. nih.gov
Theoretical models can explore the step-by-step mechanisms of these reactions. By modeling the reactants, transition states, and products for each proposed step, a complete energy profile of the degradation pathway can be constructed. This helps identify the most energetically favorable routes for the molecule's breakdown.
A key component of predicting degradation pathways is the calculation of the activation energy (Ea) for each potential reaction step. Using quantum mechanical methods, the structure of the transition state—the highest energy point along the reaction coordinate—can be located and its energy calculated. A lower activation energy implies a faster reaction rate. By comparing the activation energies for different competing pathways, such as intramolecular aminolysis versus direct hydrolysis, computational chemists can predict the dominant degradation mechanism under specific conditions (e.g., pH). nih.gov
Isotopic Effects and Their Influence on Reaction Rates (Kinetic Isotope Effects)
The presence of four deuterium atoms in the phenylglycyl moiety of this compound introduces the possibility of observing kinetic isotope effects (KIEs). A KIE is a change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. nih.gov The primary KIE occurs when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction.
Deuterium is twice as heavy as protium (B1232500) (¹H), leading to a lower zero-point vibrational energy for a C-D bond compared to a C-H bond. Consequently, more energy is required to break a C-D bond, and reactions involving C-D bond cleavage are typically slower than those involving C-H bond cleavage. nih.gov If any degradation or metabolic pathway of this compound involves the cleavage of a C-H bond on the deuterated phenyl ring in its rate-limiting step, a significant KIE would be expected. Computational models can predict the magnitude of this KIE by calculating the vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated species. This analysis provides a powerful tool for elucidating reaction mechanisms. nih.govnih.gov
In Silico Modeling for Impurity Formation
The formation of impurities in pharmaceutical substances is a critical concern for drug stability and safety. In silico modeling, a cornerstone of theoretical and computational chemistry, offers a proactive approach to predict, understand, and ultimately control the emergence of these impurities. While specific computational studies on this compound are not extensively documented in publicly available literature, the principles of its impurity formation can be inferred from computational and experimental studies on its non-deuterated parent compound, Cefadroxil, and other related cephalosporins.
In silico techniques are instrumental in elucidating the degradation pathways and reaction kinetics that lead to the formation of impurities. nih.govnih.gov These computational methods allow researchers to model the chemical reactivity of molecules and predict their behavior under various stress conditions, such as exposure to different pH levels, light, and oxidizing agents. nih.govajrbps.com For cephalosporins like Cefadroxil, computational models can help identify the most likely degradation products, thereby guiding the development of analytical methods for their detection and control. nih.gov
Research on the degradation of Cefadroxil in aqueous solutions has identified several key pathways. nih.gov In neutral and weakly alkaline solutions, major degradation products include two piperazine-2,5-diones and 3-hydroxy-4-methyl-2(5H)-thiophenone. nih.gov The formation of these compounds arises from intramolecular aminolysis and cleavage of the β-lactam ring, which are common degradation mechanisms for cephalosporins. nih.gov Computational models can simulate these reactions, providing insights into the energy barriers and transition states involved, which helps in predicting the likelihood and rate of formation of these impurities.
Furthermore, in silico tools are employed to predict the toxicological profiles of potential impurities. nih.govetflin.com By modeling the interaction of these molecules with biological targets, it is possible to assess their potential for adverse effects. This predictive capability is crucial for ensuring the safety of pharmaceutical products. nih.gov Studies on other cephalosporins have successfully used in silico methods to predict the toxicity of their isomers and degradation products, highlighting the value of this approach in drug quality and stability assessments. nih.gov
The application of in silico modeling extends to the design of more stable drug molecules. By understanding the structural features that predispose a compound to degradation, chemists can design new derivatives with improved stability profiles. nih.govuntan.ac.id For instance, quantitative structure-activity relationship (QSAR) models can be developed to correlate molecular descriptors with degradation rates, guiding the synthesis of more robust drug candidates. untan.ac.id
The table below summarizes potential impurities of Cefadroxil that can be studied using in silico models. The formation of analogous impurities for N-Hydroxyphenylglycyl Cefadroxil can be inferred from these.
| Potential Impurity | Formation Pathway | Significance | Reference |
| Piperazine-2,5-diones | Intramolecular aminolysis of the C-7 side chain on the β-lactam moiety | Major degradation product in neutral and weak alkaline solutions. | nih.gov |
| 3-hydroxy-4-methyl-2(5H)-thiophenone | β-lactam cleavage by nucleophilic attack of hydroxide (B78521) ion or water | Indicates degradation of the core cephalosporin structure. | nih.gov |
The following table outlines various in silico methods and their applications in studying impurity formation in cephalosporins.
| In Silico Method | Application | Reference |
| Quantum Mechanics (QM) | Elucidating reaction mechanisms and calculating energy barriers for degradation pathways. | nih.govuntan.ac.id |
| Molecular Dynamics (MD) Simulations | Simulating the behavior of the drug molecule in different solvent environments to understand stability. | nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating molecular structure with chemical stability and predicting degradation rates. | untan.ac.id |
| Toxicity Prediction Software | Assessing the potential toxicity of identified impurities. | nih.govetflin.com |
Future Research Directions and Methodological Advancements
Development of Novel Synthetic Routes for Deuterated Complex Molecules
The synthesis of deuterated compounds, particularly complex molecules like N-Hydroxyphenylglycyl Cefadroxil-d4, is a critical area of research. Deuterium (B1214612) labeling offers significant advantages in mechanistic, metabolic, and toxicological studies. nih.govresearchgate.net Future research will likely focus on developing more efficient and selective deuteration methods.
Historically, the synthesis of deuterated molecules has often relied on commercially available deuterated precursors, which are then incorporated into larger molecules using standard chemical techniques. nih.gov However, there is a growing need for more advanced processes that allow for the selective introduction of deuterium atoms. nih.gov This includes the development of novel catalysts and reagents that can facilitate H-D exchange reactions with high precision and under milder conditions. nih.govresearchgate.net For instance, transition metal-catalyzed approaches and methods utilizing D2O as a benign deuterium source are gaining traction. nih.gov
A key challenge lies in achieving regioselectivity—the ability to introduce deuterium at specific positions within a molecule. Future synthetic strategies will likely employ sophisticated catalytic systems, such as those based on palladium or platinum, to direct the deuteration to desired sites. researchgate.net The development of divergent synthetic pathways, allowing for the preparation of molecules selectively deuterated at various positions from a common intermediate, will also be a significant area of focus. nih.gov
Table 1: Comparison of Deuteration Strategies
| Strategy | Description | Advantages | Challenges | References |
| H-D Exchange | Replacement of hydrogen with deuterium using a deuterium source like D2O, often with a catalyst. | Can be cost-effective and environmentally friendly. | Achieving high selectivity and avoiding back-exchange can be difficult. | nih.govresearchgate.net |
| Reductive Deuteration | Introduction of deuterium via the reduction of a functional group using a deuterated reducing agent. | Can provide high levels of deuterium incorporation. | Requires specific functional groups and stoichiometric deuterated reagents. | researchgate.net |
| Dehalogenative Deuteration | Replacement of a halogen atom with deuterium. | Offers good regioselectivity. | Requires a halogenated precursor. | researchgate.net |
| Domino Reactions | Multi-step reactions where subsequent transformations occur in a single pot. | Can increase overall efficiency and reduce waste. | Complex to design and optimize. | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Analytical Data Interpretation
In the context of this compound, AI and ML algorithms can be trained to automatically identify and quantify the compound and its metabolites in complex biological matrices. nih.govdate-conference.com These technologies can improve the accuracy of peak identification and deconvolution in chromatographic and spectroscopic data. speciation.net For instance, machine learning models can be trained to recognize the specific spectral signatures of deuterated compounds, facilitating their analysis. nih.gov
Furthermore, AI can assist in the structural elucidation of unknown metabolites by predicting fragmentation patterns in mass spectrometry and chemical shifts in NMR spectroscopy. nih.gov This accelerates the process of metabolite identification, a crucial step in understanding the metabolic fate of a drug. bioivt.com While the potential of AI is immense, challenges such as the need for large, high-quality training datasets and the "black box" nature of some algorithms remain. aimlic.comsci-hub.se
Table 2: Applications of AI/ML in Analytical Chemistry
| Application | Description | Potential Impact | Key Algorithms | References |
| Spectral Interpretation | Automated analysis of MS and NMR spectra for compound identification and quantification. | Increased accuracy and throughput of analysis. | Neural Networks, Deep Learning | speciation.netkobv.denih.gov |
| Method Development | Optimization of analytical methods, such as chromatographic separations. | Reduced development time and resource consumption. | Reinforcement Learning, Genetic Algorithms | spectroscopyonline.com |
| Predictive Modeling | Predicting chemical properties, bioactivity, and metabolic pathways. | Faster lead optimization and risk assessment. | Quantitative Structure-Activity Relationship (QSAR) models | speciation.net |
| Data Mining | Extracting meaningful patterns from large analytical datasets. | Discovery of new biomarkers and mechanistic insights. | Clustering, Principal Component Analysis (PCA) | sci-hub.se |
Microfluidic and Miniaturized Analytical Systems for Enhanced Throughput
The trend towards miniaturization in analytical chemistry, often referred to as "lab-on-a-chip" technology, offers significant advantages in terms of speed, cost, and sample consumption. nih.govunizg.hr For the analysis of compounds like this compound, microfluidic systems can enable high-throughput screening and analysis. nih.govnih.gov
These miniaturized systems integrate various analytical steps, such as sample preparation, separation, and detection, onto a single chip. unizg.hrnjit.edu This not only reduces the amount of sample and reagents required but also decreases analysis time. unizg.hrdispendix.com Microfluidic devices can be designed to perform rapid separations with high efficiency, making them ideal for the analysis of complex mixtures. tudelft.nl
The integration of microfluidics with sensitive detection techniques like mass spectrometry is a particularly promising area. nih.govnjit.edu This combination allows for the rapid and sensitive analysis of minute sample volumes, which is crucial in preclinical studies where sample availability may be limited. nih.govdispendix.com The development of portable and automated microfluidic systems will further enhance their utility in various analytical settings. unizg.hr
Advanced In Vitro Models for Mechanistic Metabolic Studies
Understanding the metabolism of a drug is fundamental to assessing its efficacy and safety. nih.gov Traditional in vitro models, such as liver microsomes and hepatocyte suspensions, have been instrumental in this regard. nih.gov However, more advanced models that better mimic the complexity of human physiology are continuously being developed. nih.gov
Organ-on-a-chip (OOC) technology is at the forefront of this evolution. nih.govnih.govyoutube.com These microfluidic devices contain living human cells cultured in a way that replicates the structure and function of human organs, such as the liver or gut. nih.govbiotechniques.com For a compound like this compound, a gut-liver-on-a-chip model could provide a more accurate prediction of its absorption, metabolism, and potential toxicity. nih.gov
These advanced in vitro systems allow for the study of multi-organ interactions and can be used to investigate complex metabolic pathways. nih.govtechnologynetworks.com They also offer the potential for personalized medicine by using patient-derived cells. youtube.com As these models become more sophisticated and validated, they will play an increasingly important role in preclinical drug development, reducing the reliance on animal testing and providing more relevant data for human risk assessment. nih.govuniversiteitleiden.nl
Sustained Efforts in Green Chemistry Approaches for Synthesis and Analysis
The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are becoming increasingly important in the pharmaceutical industry. primescholars.comazolifesciences.comnih.gov For the synthesis and analysis of this compound, the adoption of green chemistry approaches can lead to more sustainable and environmentally friendly practices.
In synthesis, this involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. primescholars.comscielo.org.mx For example, the use of water as a solvent and the development of catalytic reactions that minimize waste are key areas of focus. nih.govscielo.org.mx The goal is to develop synthetic routes that are not only efficient but also have a minimal environmental footprint. researchgate.netacs.org
In analytical chemistry, green approaches aim to reduce solvent consumption, minimize waste generation, and improve energy efficiency. primescholars.comresearchgate.net This includes the miniaturization of analytical systems, as discussed previously, as well as the development of methods that use less toxic reagents. jptcp.com The assessment of the "greenness" of analytical methods using tools like the Analytical GREEnness (AGREE) metric is also becoming more common, providing a framework for developing more sustainable analytical practices. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing N-Hydroxyphenylglycyl Cefadroxil-d4 in synthetic mixtures?
- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS) for quantification and structural confirmation. Deuterated analogs like Cefadroxil-d4 are particularly suited for MS due to their isotopic labeling, which aids in distinguishing them from non-deuterated impurities. Cross-validate results with nuclear magnetic resonance (NMR) spectroscopy to confirm stereochemical integrity, especially at the deuterated positions .
Q. How does the solubility profile of this compound influence formulation studies?
- Methodology : Determine solubility in aqueous buffers (pH 1.2–7.4) and organic solvents (e.g., ethanol, DMSO) using shake-flask or turbidimetric methods. For example, related hydroxyphenyl compounds exhibit solubility of ~8.45 mg/mL in water at 25°C, with enhanced solubility in polar aprotic solvents. These data guide solvent selection for in vitro assays or stability testing .
Q. What synthetic routes are validated for this compound preparation?
- Methodology : Adapt protocols from non-deuterated Cefadroxil synthesis, substituting deuterated reagents (e.g., D₂O, CD₃OD) during key steps like hydroxylation or glycine coupling. Monitor deuteration efficiency via MS isotopic patterns. Ensure intermediates (e.g., 7-ADCA) are rigorously purified to avoid carryover impurities .
Advanced Research Questions
Q. How can researchers design pharmacokinetic (PK) studies to assess this compound bioavailability in preclinical models?
- Methodology :
- Dosing : Administer deuterated and non-deuterated analogs concurrently to compare absorption kinetics. Use deuterium as an internal standard in LC-MS/MS assays to minimize matrix effects.
- Sampling : Collect plasma/tissue samples at staggered timepoints (e.g., 0.5, 2, 6, 24 hrs) to capture distribution and elimination phases.
- Data Analysis : Apply compartmental modeling (e.g., non-linear mixed-effects) to estimate parameters like Cₘₐₓ, t₁/₂, and AUC. Validate models using Akaike information criterion (AIC) and residual plots .
Q. What experimental strategies mitigate contradictions in stability data for this compound under stress conditions?
- Methodology :
- Stress Testing : Expose the compound to heat (40–80°C), humidity (75% RH), and oxidative agents (H₂O₂). Monitor degradation via HPLC-UV and identify byproducts using high-resolution MS.
- Contradiction Resolution : If degradation rates conflict across studies, verify environmental controls (e.g., oxygen levels in oxidative tests) and replicate experiments with inert atmosphere (N₂ purge). Cross-reference impurity profiles with known degradation pathways of Cefadroxil analogs .
Q. How should impurity profiling be optimized for this compound in compliance with ICH guidelines?
- Methodology :
- Identification : Use orthogonal techniques (HPLC-DAD, LC-MS/MS) to detect impurities listed in pharmacopeial standards (e.g., Cefadroxil Sulfoxide, 7-ADCA derivatives).
- Quantification : Establish a threshold of ≤0.15% for unspecified impurities and ≤0.10% for known toxic impurities. Validate methods per ICH Q2(R1) for precision (RSD <2%) and accuracy (recovery 98–102%) .
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound bioactivity assays?
- Methodology :
- Experimental Design : Use a factorial design to test multiple concentrations (e.g., 0.1–100 μM) with triplicate replicates. Include positive/negative controls (e.g., non-deuterated Cefadroxil, vehicle).
- Analysis : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression. Apply ANOVA with post-hoc Tukey tests for group comparisons. Report effect sizes and 95% confidence intervals to contextualize significance .
Methodological Notes
- Replication : Document synthesis and assay protocols with granular detail (e.g., solvent purity, centrifugation speeds) to enable independent replication .
- Ethical Reporting : Adhere to NIH guidelines for preclinical data transparency, including raw data deposition in repositories like Figshare or Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
